5-(3,5-Bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole-3(2H)-thione
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Overview
Description
Synthesis Analysis
The synthesis of 1,2,4-triazole-3-thione derivatives, including the compound of interest, typically involves heterocyclization of thiosemicarbazides under basic catalytic conditions. These processes yield a variety of triazole-thione derivatives, demonstrating the flexibility and versatility of this chemical framework for generating compounds with potentially useful properties (A. Saeed et al., 2019).
Molecular Structure Analysis
Molecular structure analysis of such compounds through X-ray crystallography and other spectroscopic methods reveals detailed insights into their geometry, bonding, and electronic configurations. For instance, crystal structure determinations have shown how various substituents influence the overall shape and reactivity of these molecules, highlighting the role of 1,2,4-triazole-3-thiones in forming stable supramolecular assemblies through hydrogen bonding and other intermolecular interactions (Christopher M. Menzies & P. J. Squattrito, 2001).
Chemical Reactions and Properties
The chemical reactivity of 1,2,4-triazole-3-thiones includes their participation in various organic transformations, such as nucleophilic substitutions, and their ability to form complexes with metals. These reactions are crucial for synthesizing a wide range of derivatives with potential applications in medicinal chemistry, agriculture, and material science. For example, the formation of complexes with transition metals like cobalt and nickel showcases the ligand properties of these molecules (R. McCarrick, Martin J Eltzroth & P. J. Squattrito, 2000).
Physical Properties Analysis
The physical properties of 1,2,4-triazole-3-thiones, including melting points, solubility, and crystal structures, are influenced by their molecular geometry and substituent groups. Studies involving Hirshfeld surface analysis and PIXEL lattice energy calculations provide insights into the solid-state properties of these compounds, revealing how intermolecular interactions contribute to their stability and physical characteristics (A. Saeed et al., 2019).
Scientific Research Applications
Efficient Synthesis Routes
Researchers have developed efficient routes for synthesizing novel bis(triazolo[3,4-b][1,3,4]thiadiazines) and related compounds, demonstrating the utility of "5-(3,5-Bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole-3(2H)-thione" in creating complex molecular structures. These compounds have been synthesized with high yields, showcasing the chemical's versatility as a precursor in organic synthesis (Sarhan, Badawy, & Elwahy, 2014).
Electronic and Optical Properties
The impact of trifluoromethyl groups on enhancing the electron affinity of aromatic oxadiazole and triazole chromophores has been studied. New copoly(aryl ether)s incorporating "5-(3,5-Bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole-3(2H)-thione" segments exhibit promising optical and electrochemical properties, making these materials potential candidates for electronic applications (Chen & Chen, 2004).
Antimicrobial Activities
Compounds derived from "5-(3,5-Bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole-3(2H)-thione" have been synthesized and evaluated for their antimicrobial activities. Novel bis(trifluoromethyl)phenyl-triazole-pyridine hybrid analogues, synthesized using the click chemistry approach, demonstrated promising results against various human bacterial pathogens, indicating the potential of these compounds in developing new antimicrobial agents (Jha & Atchuta Ramarao, 2017).
Safety And Hazards
The safety and hazards of 5-(3,5-Bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole-3(2H)-thione are not directly available. However, related compounds such as 3,5-Bis(trifluoromethyl)phenyl isocyanate have safety data sheets available4.
Future Directions
There is no specific information available on the future directions of research or applications of 5-(3,5-Bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole-3(2H)-thione. However, the synthesis and study of related compounds for their antimicrobial activities suggest potential directions for future research2.
properties
IUPAC Name |
5-[3,5-bis(trifluoromethyl)phenyl]-1,2-dihydro-1,2,4-triazole-3-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F6N3S/c11-9(12,13)5-1-4(7-17-8(20)19-18-7)2-6(3-5)10(14,15)16/h1-3H,(H2,17,18,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZZXOKHNNFOHDU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=NC(=S)NN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F6N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401146548 |
Source
|
Record name | 5-[3,5-Bis(trifluoromethyl)phenyl]-1,2-dihydro-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401146548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,5-Bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole-3(2H)-thione | |
CAS RN |
175276-77-4 |
Source
|
Record name | 5-[3,5-Bis(trifluoromethyl)phenyl]-1,2-dihydro-3H-1,2,4-triazole-3-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175276-77-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[3,5-Bis(trifluoromethyl)phenyl]-1,2-dihydro-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401146548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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